molecular formula C14H18N4O5 B15132665 Keto-D-fructose Phthalazin-1-ylhydrazone

Keto-D-fructose Phthalazin-1-ylhydrazone

Cat. No.: B15132665
M. Wt: 322.32 g/mol
InChI Key: JTXLYEKQSQUJTI-MHWRWJLKSA-N
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Description

Keto-D-fructose Phthalazin-1-ylhydrazone is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, the enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Keto-D-fructose Phthalazin-1-ylhydrazone typically involves the reaction of D-fructose with phthalazin-1-ylhydrazine under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH and temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Keto-D-fructose Phthalazin-1-ylhydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Keto-D-fructose Phthalazin-1-ylhydrazone has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of carbohydrate chemistry and the synthesis of glycan structures.

    Biology: It is used to investigate the role of glycans in biological systems, including protein-glycan interactions and glycan-mediated signaling pathways.

    Medicine: It is used in the development of glycan-based therapeutics and diagnostics.

    Industry: It is used in the production of glycan-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Keto-D-fructose Phthalazin-1-ylhydrazone involves its interaction with glycans and glycan-processing enzymes. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and degradation of glycan structures. The molecular targets and pathways involved include glycosyltransferases, glycosidases, and glycan-binding proteins .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-Hepten-1-ol-d 2
  • Levoglucosenone
  • DSPE-PEG-Ald (MW 5000)
  • HPMC (Type I, Viscosity: 400mPa.s)
  • 4-Fluorobenzoic acid

Uniqueness

Keto-D-fructose Phthalazin-1-ylhydrazone is unique due to its specific structure and its role in glycobiology research. Unlike other similar compounds, it is specifically designed to interact with glycans and glycan-processing enzymes, making it a valuable tool in the study of carbohydrate chemistry and glycan biology .

Biological Activity

Keto-D-fructose phthalazin-1-ylhydrazone is a compound that has gained attention in the field of glycobiology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is derived from the condensation of keto-D-fructose and phthalazin-1-ylhydrazine. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O
  • CAS Number : 1082040-10-5

The compound exhibits properties typical of hydrazones, including the ability to form stable complexes with various metal ions, which may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1825
Bacillus subtilis2030

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound has selective cytotoxic effects. Notably, it demonstrated significant cytotoxicity against the HT-29 colon cancer cell line.

Cell Line IC50_{50} (µM)
HT-29 (Colon Cancer)15
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30

The IC50_{50} values indicate the concentration required to inhibit cell growth by 50%. This selectivity suggests that this compound may interact with specific cellular pathways involved in cancer cell proliferation.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and cell death.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer properties of this compound in vivo using xenograft models. The treatment group showed a significant reduction in tumor size compared to the control group, supporting its potential as an anticancer agent.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against antibiotic-resistant strains. The results indicated that the compound retained its effectiveness even against resistant strains, highlighting its potential as an alternative therapeutic option.

Properties

Molecular Formula

C14H18N4O5

Molecular Weight

322.32 g/mol

IUPAC Name

(5E)-5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

InChI

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+

InChI Key

JTXLYEKQSQUJTI-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=NN=C2N/N=C(\CO)/C(C(C(CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O

Origin of Product

United States

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